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Compound of Interest

Compound Name: (S)-1-(3-Fluorophenyl)ethanol

Cat. No.: B156308 Get Quote

Technical Guide: (S)-1-(3-Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (S)-1-(3-Fluorophenyl)ethanol, a
chiral building block of significant interest in the pharmaceutical industry. The document

outlines its chemical properties, methods for its asymmetric synthesis, and its applications in

drug discovery and development.

Chemical Identity and Properties
(S)-1-(3-Fluorophenyl)ethanol is the (S)-enantiomer of 1-(3-Fluorophenyl)ethanol. While the

racemic mixture is well-documented, the enantiomerically pure form is crucial for the synthesis

of stereospecific active pharmaceutical ingredients (APIs).

Table 1: Chemical Identifiers and Molecular Properties
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Property Value Citation

Chemical Name (S)-1-(3-Fluorophenyl)ethanol

Synonyms

(S)-3-Fluoro-α-methylbenzyl

alcohol, (1S)-1-(3-

fluorophenyl)ethanol

CAS Number 402-63-1 (for racemic mixture) [1][2][3]

Molecular Formula C₈H₉FO [1][2][3]

Molecular Weight 140.16 g/mol [2]

Appearance Colorless to pale yellow liquid [1]

Table 2: Physicochemical Properties (Racemic Mixture)

Property Value Citation

Boiling Point 104-106 °C at 20 mmHg [2]

Flash Point 93 °C (199 °F) [2]

Density 1.123 - 1.210 g/cm³ [2][3]

Refractive Index 1.5035 - 1.51 [2][3]

Solubility

Soluble in organic solvents like

ethanol and acetone; limited

solubility in water.

[1]

Role in Drug Discovery and Development
The introduction of fluorine into drug candidates can significantly enhance their

pharmacological properties, including metabolic stability, binding affinity, and bioavailability.

Chiral alcohols such as (S)-1-(3-Fluorophenyl)ethanol are valuable intermediates in the

synthesis of complex, enantiomerically pure APIs. The fluorophenyl group can improve the

biological activity and metabolic stability of the final drug molecule. This compound serves as a
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key intermediate in the synthesis of various drugs, potentially including those targeting the

central nervous system.

The stereochemistry of a drug is critical, as different enantiomers can have vastly different

pharmacological and toxicological profiles. The use of enantiomerically pure building blocks like

(S)-1-(3-Fluorophenyl)ethanol is therefore a cornerstone of modern drug development,

enabling the synthesis of single-enantiomer drugs with improved efficacy and safety.

Asymmetric Synthesis Protocols
The enantioselective reduction of the corresponding prochiral ketone, 3'-fluoroacetophenone, is

the most common strategy for synthesizing (S)-1-(3-Fluorophenyl)ethanol. Both biocatalytic

and chemocatalytic methods have proven effective.

Biocatalytic Synthesis via Ketoreductase (KRED)
Biocatalysis using ketoreductases offers a highly selective and environmentally friendly route to

chiral alcohols. These enzymes, often used in whole-cell systems, can achieve high

conversions and enantiomeric excesses under mild conditions.

Experimental Protocol: KRED-Catalyzed Reduction of 3'-Fluoroacetophenone

This protocol is a representative procedure and may require optimization for specific enzymes

and reaction scales.

Materials:

Ketoreductase (KRED) or a whole-cell biocatalyst expressing a suitable KRED.

3'-Fluoroacetophenone

Cofactor (NADP⁺ or NAD⁺)

Cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH), or

isopropanol)

Potassium phosphate buffer (100 mM, pH 7.0)
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Ethyl acetate

Anhydrous sodium sulfate

Procedure:

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of 100 mM

potassium phosphate buffer (pH 7.0).

Enzyme and Cofactor Addition: Add the KRED enzyme preparation (as a lyophilized powder

or whole-cell suspension) and the cofactor (e.g., NADP⁺ to a final concentration of 1 mM). If

using a GDH for regeneration, add it at this stage along with glucose.

Substrate Addition: Add 3'-fluoroacetophenone to the desired concentration (e.g., 10-50

mM). The substrate can be added directly or as a solution in a water-miscible co-solvent like

DMSO to aid solubility. If using isopropanol for cofactor regeneration, it can be added as a

co-solvent (e.g., 10-20% v/v).

Reaction Incubation: Incubate the reaction mixture at an optimal temperature (typically 25-37

°C) with agitation. Monitor the progress of the reaction by taking samples at regular intervals

and analyzing them by chiral HPLC or GC.

Work-up: Once the reaction has reached completion (or the desired conversion), quench the

reaction by adding an equal volume of ethyl acetate.

Extraction: Mix thoroughly and separate the organic layer. Extract the aqueous layer two

more times with ethyl acetate.

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,

filter, and concentrate the solvent under reduced pressure to obtain the crude (S)-1-(3-
Fluorophenyl)ethanol.

Purification: Purify the crude product by flash column chromatography on silica gel to yield

the enantiomerically pure alcohol.

Table 3: Representative Data for KRED-Catalyzed Reductions of Acetophenones
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fluorophenyl)

ethanol

up to 91 99.98 [4]

Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful chemocatalytic method for the reduction of

ketones. It typically employs a chiral transition metal catalyst (e.g., Ruthenium or Rhodium-

based) and a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.

Experimental Workflow: Asymmetric Synthesis of (S)-1-(3-Fluorophenyl)ethanol
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Asymmetric Synthesis Workflow
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Caption: Workflow for the asymmetric synthesis of (S)-1-(3-Fluorophenyl)ethanol.

Logical Relationships in Synthesis
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The synthesis of (S)-1-(3-Fluorophenyl)ethanol involves a clear logical progression from the

starting material to the final, purified product. The key decision point is the choice of the

asymmetric reduction method.

Logical Diagram: Key Steps and Components in Biocatalytic Reduction

Biocatalytic Reduction System
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influences activity
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Caption: Components of the KRED-catalyzed synthesis of (S)-1-(3-Fluorophenyl)ethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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